

## Natural occurrence of Tutin in New Zealand flora

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An In-depth Technical Guide to the Natural Occurrence of **Tutin** in New Zealand Flora

## **Abstract**

**Tutin** is a potent picrotoxane-type neurotoxin naturally occurring in the native Coriaria species of New Zealand, commonly known as tutu. This toxin acts as a powerful antagonist of the glycine receptor, leading to significant convulsant effects in vertebrates. Its presence in the New Zealand flora poses a risk of toxicity to livestock and, occasionally, to humans through the contamination of honey. This technical guide provides a comprehensive overview of the natural occurrence of **tutin**, its concentration within various Coriaria species, the pathways of environmental contamination, and detailed experimental protocols for its extraction and quantification.

## Introduction: The Toxin and its Source

**Tutin** (C<sub>15</sub>H<sub>18</sub>O<sub>6</sub>) is a sesquiterpene lactone that is one of New Zealand's most well-known natural toxins.[1] It is produced by several endemic species of the genus Coriaria.[2] These plants, collectively referred to as "tutu," are widely distributed throughout the country, often colonizing disturbed land, riverbanks, and regenerating forests.[1][3]

There are eight recognized native species of Coriaria in New Zealand:

- Coriaria arborea (Tree tutu) The most widespread and largest species.[2][4]
- Coriaria angustissima



- Coriaria kingiana
- Coriaria lurida
- Coriaria plumosa
- Coriaria pottsiana
- Coriaria pteridoides
- Coriaria sarmentosa

All parts of the tutu plant, including the leaves, stems, roots, and particularly the seeds, contain **tutin** and its derivative, hyenanchin.[1] The only non-toxic part is the fleshy, dark purple petal that surrounds the seed.[1]

# **Mechanism of Toxicity**

**Tutin** is a potent, non-competitive antagonist of the glycine receptor, a crucial inhibitory neurotransmitter receptor in the central nervous system, particularly in the spinal cord and brainstem. By blocking the action of glycine, **tutin** disinhibits motor neurons, leading to hyperexcitability, severe convulsions, seizures, and, in high doses, respiratory failure and death. Its effects are similar to those of other picrotoxins.

# Quantitative Analysis of Tutin in Coriaria Species

The concentration of **tutin** varies significantly between different species of Coriaria, different parts of the plant, and seasonally. New growth in spring generally contains the highest levels of the toxin.[5] The following tables summarize the available quantitative data on **tutin** concentrations.

Table 1: Tutin Concentration (% of Dry Weight) in Various New Zealand Coriaria Species



Species	Plant Part	Tutin Concentration (%)	Reference
Coriaria arborea	Leaves	0.05 - 0.09	[2]
	Stems	0.05 - 0.08	[2]
Coriaria angustissima	Leaves	0.19	[2]
	Stems	0.025	[2]
Coriaria kingiana	Leaves	0.04 - 0.23	[2]

| | Stems | 0 - 0.02 |[2] |

Table 2: Seasonal Variation of **Tutin** in Coriaria arborea Leaves

Season	Tutin Concentration (% of Dry Weight)	Reference
Spring	0.90	[5]

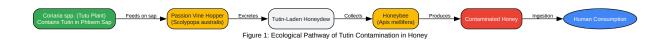
| Winter | 0.015 |[5] |

# **Pathway of Environmental Contamination**

While direct ingestion of the plant is the primary route of livestock poisoning, human toxicity cases are most often linked to the consumption of contaminated honey.[4] This contamination occurs through a specific ecological pathway involving an insect vector.

The sap-sucking passion vine hopper (Scolypopa australis) feeds on the phloem sap of tutu bushes.[3] This sap contains **tutin** and its glycosides. The insect then excretes a sugary substance known as honeydew, which is laden with these toxins. Honeybees (Apis mellifera) collect this honeydew, especially during dry periods when floral nectar is scarce, and incorporate it into their honey stores.[3] The resulting "toxic honey" is a significant food safety risk.





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Figure 1: Ecological Pathway of Tutin Contamination in Honey.

# Experimental Protocols Protocol for Tutin Extraction from Plant Material

This protocol is adapted from methods described for the extraction of **tutin** for research purposes.

- Sample Preparation:
  - Collect fresh plant material (leaves, stems).
  - Immediately freeze the material in liquid nitrogen or store at -80°C to halt enzymatic degradation.
  - Lyophilize (freeze-dry) the plant material to a constant weight to obtain dry material.
  - Grind the dried material into a fine powder using a blender or mill.
- Solvent Extraction:
  - For each 100 g of powdered plant material, prepare 800 mL of 1.25% sodium bicarbonate (NaHCO₃) solution.
  - Combine the powder and NaHCO<sub>3</sub> solution in a heat-resistant vessel.
  - Heat the mixture at approximately 75-80°C for 30 minutes with continuous stirring.
  - Allow the mixture to cool and soak overnight at room temperature (approx. 21°C).
- Purification:



- Centrifuge the mixture at 3200 x g for 10-15 minutes to pellet the solid plant material.
- Carefully decant and collect the supernatant.
- Re-extract the pellet twice more with deionized water, combining the supernatants from all extractions.
- The combined supernatant contains the crude tutin extract, which can be further purified using chromatographic techniques (e.g., column chromatography on silica gel) for isolation of pure tutin.

## **Protocol for Tutin Quantification using GC-MS**

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the quantification of **tutin**.

- Sample Derivatization (for improved volatility):
  - Take a known volume of the crude extract and evaporate to dryness under a stream of nitrogen.
  - Add a silylating agent (e.g., BSTFA with 1% TMCS) to the dried extract.
  - Heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) derivatives of tutin.
- GC-MS Instrument Conditions:
  - Gas Chromatograph: Agilent GC-MS or equivalent.
  - Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness).
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Injector: Splitless mode, temperature set to 250°C.
  - Oven Program: Initial temperature of 100°C, hold for 2 minutes. Ramp at 10°C/min to 280°C and hold for 10 minutes.







Mass Spectrometer:

Ionization Mode: Electron Impact (EI) at 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

 Scan Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Key ions for tutin-TMS derivative to be determined from a full scan analysis of a pure standard.

#### · Quantification:

- Prepare a calibration curve using a certified reference standard of tutin, derivatized in the same manner as the samples.
- Inject samples and standards into the GC-MS.
- Identify the **tutin-**TMS peak based on its retention time and characteristic mass fragments.
- Quantify the amount of **tutin** in the sample by comparing the peak area to the calibration curve.



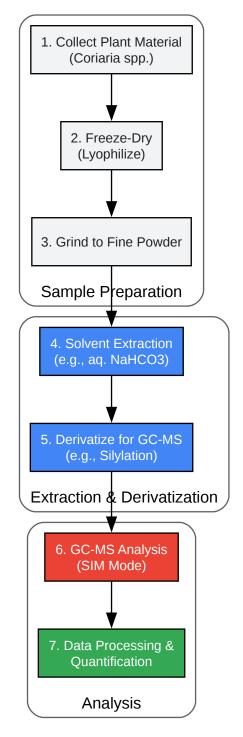


Figure 2: General Experimental Workflow for Tutin Analysis

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# **Biosynthesis of Tutin**



The biosynthesis of **tutin**, like other picrotoxane sesquiterpenoids, is believed to proceed from farnesyl pyrophosphate (FPP), a common precursor in terpene synthesis. While the full enzymatic pathway has not been completely elucidated, key steps have been proposed based on isotopic labeling studies. The pathway likely involves the cyclization of FPP into a germacrane-type cation intermediate, which then undergoes further rearrangement and oxidative modifications to form the complex polycyclic structure of **tutin**.

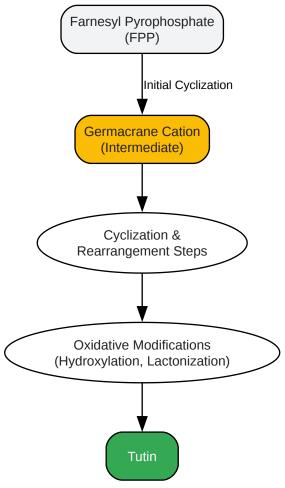


Figure 3: Proposed Biosynthetic Origin of Tutin

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## Conclusion

**Tutin** remains a significant natural product within the New Zealand flora due to its potent biological activity and its potential for entering the human food chain. Understanding its



distribution, concentration, and the ecological factors that influence its presence is crucial for risk management in agriculture and apiculture. The analytical methods outlined provide a robust framework for the detection and quantification of this toxin, which is essential for food safety regulation, toxicological research, and potential drug development applications where glycine receptor antagonists are of interest. Further research into the specific enzymes and genetic regulation of the **tutin** biosynthetic pathway could open new avenues for controlling its production or harnessing its biochemical properties.

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